molecular formula C15H28O4 B073505 Diethyl octylmalonate CAS No. 1472-85-1

Diethyl octylmalonate

Cat. No.: B073505
CAS No.: 1472-85-1
M. Wt: 272.38 g/mol
InChI Key: YZYBVYGISZANLI-UHFFFAOYSA-N
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Description

Diethyl octylmalonate is an organic compound with the molecular formula C15H28O4. It is a diethyl ester of octylmalonic acid, characterized by its clear, colorless liquid form. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl octylmalonate can be synthesized through the alkylation of diethyl malonate with octyl halides. The reaction typically involves the use of sodium ethoxide as a base in an ethanol solvent. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl octylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alkylation: Higher alkylated malonates.

    Hydrolysis: Octylmalonic acid, ethanol.

    Decarboxylation: Octyl acetate.

Scientific Research Applications

Diethyl octylmalonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of diethyl octylmalonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions, where the methylene group between the ester groups acts as a nucleophile.

Comparison with Similar Compounds

Uniqueness: Diethyl octylmalonate is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .

Properties

IUPAC Name

diethyl 2-octylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYBVYGISZANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291209
Record name Diethyl octylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-85-1
Record name Diethyl octylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl octylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 ml of ethanol was put in a 1-liter four-necked flask, 7.6 g of metal sodium cut into pieces was put therein portionwise to prepare sodium ethoxide. To this were added dropwise 54.6 g of diethyl malonate and then 63.9 g of octyl bromide. Thereafter, the mixture was refluxed for 3 hours. Then, the most part of ethanol was distilled away under the atmospheric pressure, 200 ml of water was added, and the mixture was extracted with 250 ml of ether. The ether solution was dried over sodium sulfate, ether was distilled away, and the residue was distilled under reduced pressure to give 72.1 g of a colorless oily substance (b.p. 111° C./2 mmHg). Yield 85%.
[Compound]
Name
metal
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Reaction Step Three
Quantity
54.6 g
Type
reactant
Reaction Step Four
Quantity
63.9 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 10 liter-reaction vessel, 143 g (6.2 mol(M)) of metal sodium which had been cut small was added to 3.1 liters of anhydrous ethanol and dissolved therein. To the solution, 1025 g (6.4M) of diethyl malonate was added dropwise in 30 minutes at 40°-50° C. and 1200 g (6.2M) of n-octylbromide was further added thereto in 10 minutes at 40°-50° C., followed by heat-refluxing for 3 hours. After the reaction, about 2.5 liters of ethanol was distilled off from the reaction mixture. 2.5 liters of water was added to the residue and 2 liters of benzene was further added thereto to effect extraction. After the benzene layer was washed with saturated aqueous solution of common salt until the benzene layer showed neutrality, the resultant mixture was dried with anhydrous sodium sulfate, followed by distilling-off of benzene to obtain 1333 g of a crude product of diethyl 2-octylmalonate (Yield: 79%).
[Compound]
Name
( M )
Quantity
6.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1025 g
Type
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1200 g
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Reaction Step Three
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2.5 L
Type
solvent
Reaction Step Four
Quantity
3.1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

n-Octylbromide (193 g, 1 m) was slowly added to a mixture of 25% sodium methoxide solution (216 g, 1 m), diethyl malonate (160 g, 1 m) and methanol (1 l) with stirring at room temperature. The resulting mixture was refluxed until neutral to litmus (about 24 hours). The solvent was stripped off and the residue was filtered and washed with chloroform. The filtrate was evaporated to remove chloroform and the residue was vacuum-distilled to yield diethyl n-octylmalonate (180 g, 66%) bp 105°-115° C./0.5-0.7 mm.
Quantity
193 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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